4-Bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide
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Overview
Description
“4-Bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group (-NH2). The presence of bromine (Br), fluorine (F), and the dimethylphenyl group further adds to the complexity of this compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The bromine and fluorine atoms would be added via electrophilic aromatic substitution reactions. The sulfonamide group could potentially be introduced through a substitution reaction involving a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the bromine, fluorine, and sulfonamide groups. These groups could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide, bromine, and fluorine groups could affect its solubility, boiling point, melting point, and stability .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) explored the use of benzenesulfonamide derivatives, including compounds structurally related to 4-Bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide, in photodynamic therapy. They investigated zinc phthalocyanine substituted with benzenesulfonamide derivative groups for their properties as photosensitizers, which are crucial in photodynamic therapy for cancer treatment. This compound exhibited high singlet oxygen quantum yield and good fluorescence properties, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Molecular Studies
The structural and molecular characteristics of benzenesulfonamide derivatives, akin to this compound, were examined by Siddiqui et al. (2008). Their study focused on understanding the stabilization of these compounds through intra- and intermolecular hydrogen bonds. This research is significant for pharmaceutical applications, particularly in designing nonsteroidal anti-inflammatory drugs (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008).
Synthesis and Spectroscopic Characterization
Amim et al. (2008) synthesized and characterized new platinum(II) dithiocarbimato complexes using benzenesulfonamide derivatives. Their work includes the synthesis process and detailed spectroscopic analysis, which is valuable in understanding the chemical properties and potential applications of these compounds in various fields, including catalysis and materials science (Amim, Oliveira, Perpétuo, Janczak, Miranda, & Rubinger, 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2S/c1-9-3-5-12(7-10(9)2)17-20(18,19)14-6-4-11(15)8-13(14)16/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDSLCQEOMNXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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